

# Technical Support Center: Addressing Potential Immunogenicity of Tofersen in Long-Term Studies

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## Compound of Interest

Compound Name: *Tofersen*

Cat. No.: *B15588228*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential immunogenicity of **Tofersen**, an antisense oligonucleotide (ASO) therapy for superoxide dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS).

## Frequently Asked Questions (FAQs)

Q1: What is the likelihood of developing anti-drug antibodies (ADAs) during long-term treatment with **Tofersen**?

A1: Clinical studies have shown a notable incidence of ADAs in patients treated with **Tofersen**. In the VALOR and open-label extension studies, the percentage of patients who tested positive for anti-**Tofersen** antibodies ranged from 26.4% to 51.4%.<sup>[1]</sup> The majority of these ADA responses were found to be persistent.<sup>[1]</sup>

Q2: What are the observed ADA titers in patients treated with **Tofersen**?

A2: In clinical trials, the measured anti-**Tofersen** antibody titers have ranged from 25 to 1,600.<sup>[1]</sup>

Q3: Do anti-**Tofersen** antibodies impact the drug's effectiveness?

A3: Based on the available clinical trial data, there has been no observed correlation between the presence or levels of anti-**Tofersen** ADAs and the clinical efficacy of the treatment.[1] While ADAs were found to decrease the plasma clearance of **Tofersen**, this did not translate to a discernible impact on clinical outcomes.[1]

Q4: Is there a correlation between the development of ADAs and adverse events with **Tofersen** treatment?

A4: The current data from clinical trials do not indicate a correlation between the presence of anti-**Tofersen** antibodies and the occurrence of adverse events.[1] Serious neurologic adverse events, such as myelitis and radiculitis, have been reported in patients treated with **Tofersen**; however, a direct link to ADA status has not been established.

Q5: How are anti-**Tofersen** antibodies detected?

A5: A validated enzyme-linked immunosorbent assay (ELISA) is used to detect binding antibodies against **Tofersen** in serum samples.[1] This is a tiered approach that includes screening, confirmation, and titer determination for positive samples.[1]

Q6: What is the approach for assessing neutralizing antibodies (NAbs) against **Tofersen**?

A6: In the initial regulatory submissions for **Tofersen**, neutralizing antibodies were not evaluated.[1] Developing a NAb assay for an intracellularly acting ASO like **Tofersen** is complex. A cell-based assay that measures the ability of ADAs to reverse the biological activity of **Tofersen** (i.e., the reduction of SOD1 protein) would be the most biologically relevant approach. Such an assay would require a cell line that expresses SOD1 and a method to deliver **Tofersen** into the cells, after which the impact of patient serum containing potential NAbs on SOD1 protein levels would be quantified.

## Quantitative Data Summary

Table 1: Incidence and Characteristics of Anti-**Tofersen** Antibodies in Clinical Trials

Clinical Study	Percentage of ADA-Positive Patients	ADA Titer Range	Persistence of ADA Response
Study 233AS101 Part C	26.4%	25 - 1,600	Majority of responses were persistent
Study 233AS102	51.4%	25 - 1,600	Majority of responses were persistent

Data sourced from FDA review documents for **Tofersen**.[\[1\]](#)

## Experimental Protocols

### Protocol 1: General Methodology for Anti-Tofersen ADA ELISA (Bridging Format)

This protocol is a generalized representation based on standard industry practices for ASO ADA assays, as a detailed proprietary protocol for the specific **Tofersen** assay is not publicly available.

1. Principle: A bridging ELISA format is designed to detect bivalent antibodies that can bind to two molecules of the drug simultaneously.

2. Materials:

- High-binding 96-well microplates
- Biotinylated **Tofersen**
- Digoxigenin (or other hapten)-labeled **Tofersen**
- Streptavidin-horseradish peroxidase (HRP) conjugate
- Anti-digoxigenin-HRP conjugate
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 1N H<sub>2</sub>SO<sub>4</sub>)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Assay buffer (e.g., PBS with 1% BSA)
- Positive and negative control serum samples

3. Procedure:

- Coating: Coat microplate wells with streptavidin and incubate.
- Wash: Wash plates to remove unbound streptavidin.
- Capture: Add biotinylated **Tofersen** to the wells and incubate to allow binding to the streptavidin.
- Wash: Wash plates to remove unbound biotinylated **Tofersen**.
- Sample Incubation: Add patient serum samples, positive controls, and negative controls to the wells. Incubate to allow ADAs to bind to the captured biotinylated **Tofersen**.
- Wash: Wash plates to remove unbound serum components.
- Detection: Add a mixture of digoxigenin-labeled **Tofersen** and anti-digoxigenin-HRP conjugate. Incubate to allow the formation of a "bridge" where the ADA binds to both the biotinylated and digoxigenin-labeled **Tofersen**.
- Wash: Wash plates to remove unbound detection reagents.
- Substrate Addition: Add TMB substrate and incubate in the dark for color development.
- Stop Reaction: Add stop solution to quench the reaction.
- Read Plate: Measure the optical density at 450 nm using a microplate reader.

#### 4. Data Analysis:

- A cut-point is established based on the signal from a panel of drug-naïve serum samples.
- Samples with a signal above the cut-point are considered screen-positive and are further analyzed in a confirmatory assay.
- In the confirmatory assay, samples are pre-incubated with an excess of unlabeled **Tofersen**. A significant reduction in the signal confirms the presence of specific anti-**Tofersen** antibodies.
- Confirmed positive samples are then serially diluted to determine the ADA titer.

## Protocol 2: Conceptual Framework for a Cell-Based **Tofersen** Neutralizing Antibody (NAb) Assay

This is a conceptual protocol as a specific validated NAb assay for **Tofersen** is not publicly available.

1. Principle: This assay would measure the ability of antibodies in a patient's serum to inhibit the **Tofersen**-mediated reduction of its target, SOD1 protein, in a cellular context.

#### 2. Materials:

- A human cell line that endogenously expresses a detectable level of SOD1 protein (e.g., HEK293 cells).
- Cell culture medium and supplements.
- **Tofersen**.
- A transfection reagent or another method to facilitate ASO uptake into the cells.
- Patient serum samples, positive NAb control, and negative control serum.
- Lysis buffer.
- Reagents for quantifying SOD1 protein (e.g., an anti-SOD1 ELISA kit or reagents for Western blotting).
- Reagents for a cell viability assay (e.g., MTS or resazurin).

### 3. Procedure:

- Cell Plating: Seed the SOD1-expressing cells in a 96-well plate and allow them to adhere overnight.
- Sample Preparation: Dilute patient serum samples and controls in cell culture medium.
- **Tofersen**-Antibody Incubation: Pre-incubate a fixed, sub-maximal concentration of **Tofersen** with the diluted serum samples to allow antibodies to bind to the ASO.
- Cell Treatment: Add the **Tofersen**-antibody complexes to the cells, along with a suitable transfection reagent if required. Include controls with **Tofersen** alone and cells alone.
- Incubation: Incubate the cells for a period sufficient for **Tofersen** to be taken up and mediate SOD1 mRNA knockdown, leading to a reduction in SOD1 protein (e.g., 48-72 hours).
- Cell Lysis: Lyse the cells to release the intracellular proteins.
- SOD1 Quantification: Quantify the amount of SOD1 protein in the cell lysates using a validated method like ELISA or Western blot.
- Cell Viability Assessment: Concurrently, assess cell viability to ensure that the observed effects are not due to cytotoxicity.

### 4. Data Analysis:

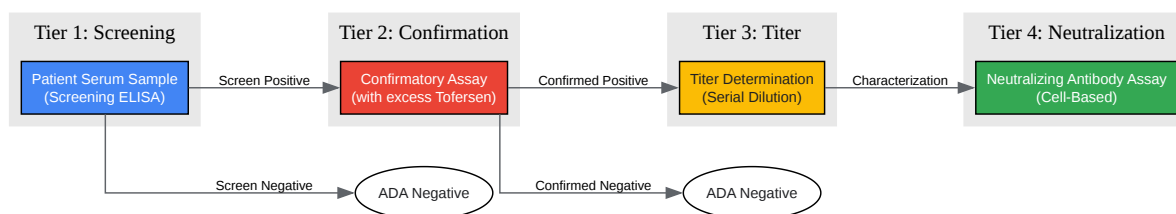
- Calculate the percentage of SOD1 reduction for each sample relative to the untreated cells.
- A neutralizing antibody response is detected if a patient serum sample significantly inhibits the **Tofersen**-mediated reduction of SOD1 protein compared to the negative control serum.
- A cut-point for neutralization is established based on the response of drug-naïve serum samples.

## Troubleshooting Guides

Table 2: Troubleshooting for Anti-**Tofersen** ADA ELISA

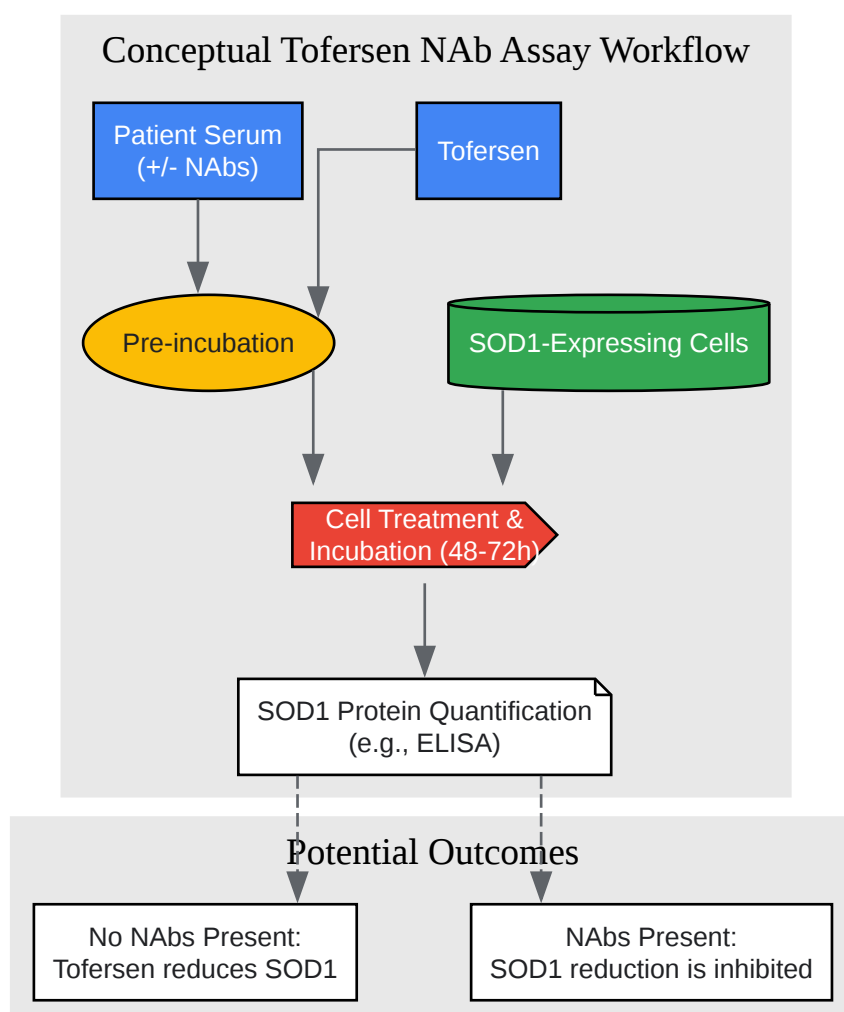
Issue	Potential Cause(s)	Recommended Solution(s)
High Background	- Insufficient washing- Reagent contamination- High concentration of detection reagents- Ineffective blocking	- Increase the number and vigor of wash steps.- Use fresh, filtered buffers.- Titrate detection reagents to optimal concentrations.- Optimize blocking buffer composition and incubation time.
No or Weak Signal	- Incorrect reagent concentrations- Inactive enzyme conjugate- Improper incubation times or temperatures- Degraded Tofersen conjugates	- Verify all reagent dilutions.- Use a new vial of HRP conjugate.- Ensure adherence to protocol-specified incubation parameters.- Use freshly prepared or properly stored drug conjugates.
High Variability between Replicates	- Pipetting errors- Inconsistent washing- Edge effects in the microplate	- Use calibrated pipettes and ensure proper technique.- Use an automated plate washer if available.- Avoid using the outer wells of the plate or ensure even temperature distribution during incubations.
False Positives in Screening Assay	- Pre-existing cross-reactive antibodies- Non-specific binding	- Confirm specificity using the confirmatory assay with excess unlabeled Tofersen.- Increase the stringency of the assay buffer (e.g., higher salt concentration).

## Visualizations



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Caption: Tiered approach for anti-drug antibody (ADA) testing.



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Caption: Workflow for a cell-based neutralizing antibody (NAb) assay.

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## References

- 1. [accessdata.fda.gov](https://accessdata.fda.gov) [[accessdata.fda.gov](https://accessdata.fda.gov)]
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